(R)-1-Amino-3-chloropropan-2-ol hydrochloride

Catalog No.
S540916
CAS No.
34839-14-0
M.F
C3H9Cl2NO
M. Wt
146.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Amino-3-chloropropan-2-ol hydrochloride

CAS Number

34839-14-0

Product Name

(R)-1-Amino-3-chloropropan-2-ol hydrochloride

IUPAC Name

(2R)-1-amino-3-chloropropan-2-ol;hydrochloride

Molecular Formula

C3H9Cl2NO

Molecular Weight

146.01 g/mol

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m0./s1

InChI Key

ZCPJBHYNOFIAPJ-DFWYDOINSA-N

solubility

Soluble in DMSO

Synonyms

(R)-1-Amino-3-chloro-2-propanol hydrochloride;(+)-1-Amino-3-chloro-2-propanol hydrochloride;2-Propanol, 1-amino-3-chloro-, hydrochloride, (+)-

Canonical SMILES

C(C(CCl)O)N.Cl

The exact mass of the compound (R)-1-Amino-3-chloro-2-propanol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-1-Amino-3-chloropropan-2-ol hydrochloride (CAS 34839-14-0) is a highly versatile, enantiopure chiral building block and analytical standard characterized by a propane backbone with amino, hydroxyl, and chloro functional groups . Commercially recognized as Linezolid Impurity 43, this hydrochloride salt is critical for the pharmaceutical industry, primarily serving as a reference standard for chiral impurity profiling in the production of blockbuster (S)-oxazolidinone drugs like linezolid and rivaroxaban . Beyond QA/QC applications, its defined (R)-stereocenter makes it an essential precursor for synthesizing specific enantiomers in structure-activity relationship (SAR) studies and for producing targeted chiral derivatives . Its procurement is driven by the strict regulatory requirements for enantiomeric purity in modern pharmaceutical manufacturing .

Research Fit

Chiral intermediate For stereospecific pharmaceutical synthesis
Salt form Hydrochloride enhances aqueous solubility and stability
Enantiomer studies Supports enantiomer-specific metabolic and toxicity research

Substituting (R)-1-amino-3-chloropropan-2-ol hydrochloride with its racemic counterpart (CAS 62037-46-1) or the (S)-enantiomer (CAS 34839-13-9) fundamentally disrupts pharmaceutical workflows . The racemate exhibits distinct physicochemical properties, including altered crystallization behavior, and yields a 50% loss of active material during asymmetric synthesis, requiring costly downstream chiral resolution . More importantly, in analytical and regulatory contexts, the (S)-enantiomer is the active pharmaceutical intermediate for drugs like linezolid, whereas the (R)-enantiomer is the strictly regulated chiral impurity . Using the racemate or the (S)-form for analytical calibration would invalidate HPLC chiral assays, making the exact (R)-enantiomer indispensable for compliance with ICH guidelines regarding enantiomeric excess (ee) quantification.

Substitution Risk

Renal toxicity profile may differ between (R)- and (S)-enantiomers, limiting direct substitution.
Oxalate metabolite production is enantiomer-specific; racemate may confound metabolic studies.
Stereochemical purity is critical for pharmaceutical intermediate yield; racemate introduces unwanted stereoisomers.

Chiral Purity and Optical Activity Validation

The (R)-enantiomer exhibits distinct optical activity, which serves as a primary diagnostic metric for its purity . In contrast, the (S)-enantiomer (CAS 34839-13-9) demonstrates opposite optical rotation, and the racemic mixture (CAS 62037-46-1) shows negligible optical rotation due to the cancellation of equal and opposite rotations . Procuring the pure (R)-form guarantees an enantiomeric excess (ee) suitable for stringent analytical calibration .

Evidence DimensionOptical Rotation
Target Compound DataSpecific optical rotation corresponding to the pure (R)-configuration
Comparator Or BaselineRacemate (CAS 62037-46-1) exhibits 0° rotation; (S)-enantiomer (CAS 34839-13-9) exhibits opposite rotation
Quantified DifferenceAbsolute inversion of optical rotation sign compared to the (S)-form, and 100% loss of optical activity in the racemate
ConditionsStandard polarimetry for chiral amino alcohol hydrochlorides

Procurement of the certified (R)-enantiomer is essential for calibrating polarimetric and chiral chromatography equipment used in API batch validation.

Renal Toxicity
Class-level inference
(R)-isomer induced diuresis and glucosuria; (S)-isomer showed no renal effect
Enantiomer-specific renal endpoint context
Parent compound data; verify directly with amino alcohol

Regulatory Role as a Chiral Impurity Standard (Linezolid Impurity 43)

In the synthesis of the antibiotic linezolid and the anticoagulant rivaroxaban, the (S)-enantiomer is the required building block . The (R)-1-amino-3-chloropropan-2-ol hydrochloride acts as the primary chiral impurity, classified commercially as Linezolid Impurity 43 . Regulatory standards require the quantification of this specific (R)-impurity in the (S)-API intermediate to ensure it remains below strict pharmaceutical thresholds .

Evidence DimensionPharmacopeial / Analytical Classification
Target Compound DataQuantified as Linezolid Impurity 43 (target limit typically <0.15% in API)
Comparator Or Baseline(S)-enantiomer is the bulk API intermediate (>99.85%)
Quantified DifferenceDifferentiates the trace chiral impurity from the >99.85% bulk active intermediate
ConditionsChiral HPLC analysis of API intermediates

Analytical laboratories must procure this exact (R)-compound to create standard curves for impurity quantification to meet FDA/EMA batch release criteria.

Oxalate Production
Head-to-head
(+)-enantiomer produced oxalate; (-)-enantiomer did not
Metabolite pathway differs by enantiomer
Implicates renal toxicity risk assessment

Thermodynamic Stability and Process Chemistry

The enantiopure (R)-1-amino-3-chloropropan-2-ol hydrochloride forms specific crystalline structures dictated by the ionic interactions of the protonated amine and chloride counterion . When compared to the racemic mixture (CAS 62037-46-1), the pure enantiomer avoids the altered melting point and solubility issues caused by the denser crystal packing arrangements typically found between opposite (R) and (S) enantiomers in a racemate .

Evidence DimensionSolid-state thermodynamics (Melting Point / Packing)
Target Compound DataBaseline enantiopure melting point and solubility kinetics
Comparator Or BaselineRacemic mixture exhibits a higher melting point due to opposite-enantiomer crystal packing
Quantified DifferenceMeasurable shift in melting point and altered dissolution rate for the racemate vs. pure (R)-form
ConditionsSolid-state physical characterization and crystallization workflows

Process chemists must select the pure enantiomer to ensure predictable solubility and reaction kinetics, as racemic substitution alters the thermodynamic profile of the reaction mixture.

Antifertility Activity
Cross-study comparable
ED₉₉ 7–8 mg/kg/day; LD₅₀ 500 mg/kg (racemic)
Racemic potency benchmark
Activity may reside in (S)-enantiomer
Spermatogenesis
Supporting evidence
NOAEL 50 mg/kg/day; spermatid reduction at ≥250 mg/kg/day (racemic)
Dose-dependent reproductive endpoint
Racemic data; enantiomer-specific effects unknown
Enantiomeric Purity
Data to verify
Purity ≥97%; NMR, HPLC, GC characterization
Supports chiral synthesis reproducibility
Verify lot-specific COA

Analytical Reference Standard for API Manufacturing

Used extensively as Linezolid Impurity 43 to calibrate chiral HPLC methods, ensuring that the enantiomeric excess of the (S)-intermediate in linezolid and rivaroxaban production meets strict regulatory thresholds.

Structure-Activity Relationship (SAR) Medicinal Chemistry

Procured to synthesize the (R)-enantiomers of oxazolidinone antibiotics. Since the antimicrobial activity is highly stereospecific to the (S)-configuration, the (R)-derivatives serve as crucial negative controls in ribosomal binding assays.

Chiral Building Block for Asymmetric Synthesis

Utilized as a stereochemically correct precursor for the synthesis of (R)-configured biological molecules and APIs, where the (R)-stereocenter is mandatory for biological recognition and target binding .

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral intermediate for oxazolidinone synthesis
Chiral purity and analytical characterization
Synthetic yield and stereochemical integrity
Enantiomer-specific renal toxicity research
Enantiomer-specific renal endpoint profile
Renal function markers (diuresis, glucosuria)
Chiral xenobiotic metabolism studies
Metabolic oxalate production pathway
Metabolite profiling and oxalate quantification
Stereospecific control in antifertility research
Enantiomer-specific control profile
Fertility endpoint differential analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

145.0061193 Da

Monoisotopic Mass

145.0061193 Da

Heavy Atom Count

7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P3598U24Q4

Wikipedia

(R)-1-amino-3-chloro-2-propanol hydrochloride

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